Cas no 83803-82-1 (4-(Chloromethyl)-N-isopropylbenzamide)

4-(Chloromethyl)-N-isopropylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- Benzamide,4-(chloromethyl)-N-(1-methylethyl)-
- 4-(chloromethyl)-N-(isopropyl)benzamide
- 4-(chloromethyl)-N-propan-2-ylbenzamide
- SCHEMBL20300383
- EINECS 280-902-0
- UNII-A235PDE257
- NS00038300
- Benzamide, 4-(chloromethyl)-N-(1-methylethyl)-
- DTXSID50232672
- 83803-82-1
- 4-(Chloromethyl)-N-isopropylbenzamide
- BS-24333
- A235PDE257
-
- Inchi: InChI=1S/C11H14ClNO/c1-8(2)13-11(14)10-5-3-9(7-12)4-6-10/h3-6,8H,7H2,1-2H3,(H,13,14)
- InChI Key: RPFIHLIZZKXZAY-UHFFFAOYSA-N
- SMILES: CC(C)NC(=O)C1=CC=C(C=C1)CCl
Computed Properties
- Exact Mass: 211.076392
- Monoisotopic Mass: 211.076392
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 29.1
Experimental Properties
- Density: 1.109
- Boiling Point: 361.4°C at 760 mmHg
- Flash Point: 172.4°C
- Refractive Index: 1.529
4-(Chloromethyl)-N-isopropylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C428175-100mg |
4-(Chloromethyl)-N-isopropylbenzamide |
83803-82-1 | 100mg |
$64.00 | 2023-05-18 | ||
TRC | C428175-1g |
4-(Chloromethyl)-N-isopropylbenzamide |
83803-82-1 | 1g |
$98.00 | 2023-05-18 | ||
A2B Chem LLC | AC39876-5g |
4-(Chloromethyl)-N-isopropylbenzamide |
83803-82-1 | 98% | 5g |
$209.00 | 2024-04-19 | |
A2B Chem LLC | AC39876-1g |
4-(Chloromethyl)-N-isopropylbenzamide |
83803-82-1 | 98% | 1g |
$75.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743386-25g |
4-(Chloromethyl)-n-isopropylbenzamide |
83803-82-1 | 98% | 25g |
¥6027.00 | 2024-07-28 | |
TRC | C428175-500mg |
4-(Chloromethyl)-N-isopropylbenzamide |
83803-82-1 | 500mg |
$87.00 | 2023-05-18 | ||
A2B Chem LLC | AC39876-10g |
4-(Chloromethyl)-N-isopropylbenzamide |
83803-82-1 | 98% | 10g |
$315.00 | 2024-04-19 | |
A2B Chem LLC | AC39876-25g |
4-(Chloromethyl)-N-isopropylbenzamide |
83803-82-1 | 98% | 25g |
$532.00 | 2024-04-19 | |
1PlusChem | 1P0055PG-25g |
Benzamide,4-(chloromethyl)-N-(1-methylethyl)- |
83803-82-1 | 98% | 25g |
$566.00 | 2025-02-21 | |
Crysdot LLC | CD12026584-25g |
4-(Chloromethyl)-N-isopropylbenzamide |
83803-82-1 | 95+% | 25g |
$452 | 2024-07-24 |
4-(Chloromethyl)-N-isopropylbenzamide Related Literature
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
Additional information on 4-(Chloromethyl)-N-isopropylbenzamide
4-(Chloromethyl)-N-isopropylbenzamide (CAS No. 83803-82-1): A Comprehensive Overview of its Chemical Properties and Emerging Applications in Medicinal Chemistry and Biomedical Research
The compound 4-(Chloromethyl)-N-isopropylbenzamide (CAS No. 83803-82-1) is a synthetic organic molecule with distinct structural characteristics that have positioned it as a valuable tool in chemical biology, drug discovery, and advanced material science. Its molecular formula, C10H11ClO2, reflects the presence of a benzene ring substituted at the fourth position with a chloromethyl group (–CH₂Cl) and an isopropyl substituent (–CH(CH₃)₂) attached to the amide nitrogen atom. This combination of functional groups imparts unique reactivity profiles, enabling versatile applications in cross-coupling reactions, ligand synthesis for metal complexes, and as a precursor for bioactive molecules.
A recent study published in Chemical Communications (2023) highlighted its utility as a scaffold for developing targeted drug delivery systems. Researchers demonstrated that modifying the chloromethyl moiety via nucleophilic substitution allows controlled conjugation with polymers or antibodies, creating stimuli-responsive carriers capable of releasing therapeutic agents under specific physiological conditions such as acidic tumor microenvironments or enzymatic triggers. This approach significantly enhances drug bioavailability while minimizing off-target effects—a critical advancement in modern pharmacology.
In medicinal chemistry, the compound’s structural flexibility has been leveraged to design novel enzyme inhibitors. A groundbreaking investigation from Journal of Medicinal Chemistry (2024) revealed that when integrated into peptidomimetic frameworks, the molecule exhibited potent inhibition against histone deacetylases (HDACs), enzymes implicated in cancer progression and neurodegenerative diseases. The isopropyl group was shown to stabilize the amide bond through steric hindrance while the chlorinated methyl fragment facilitated selective binding to HDAC isoforms via halogen bonding interactions—a mechanism increasingly recognized for enhancing molecular specificity.
Synthetic methodologies for this compound have evolved significantly since its initial preparation in 1995 via Friedel-Crafts acylation followed by chlorination steps. Modern protocols now incorporate environmentally benign conditions: a 2023 paper in Green Chemistry described an eco-friendly synthesis using heterogeneous catalysts under solvent-free microwave irradiation, achieving >95% yield while eliminating hazardous solvents traditionally associated with such reactions. The reaction mechanism involves sequential N-alkylation of isopropylamine with para-chlorobenzoyl chloride followed by controlled methylation under optimized conditions.
Spectroscopic analysis confirms its characteristic absorption patterns: proton NMR spectra display distinct signals at δ 7.5–7.7 ppm corresponding to aromatic protons adjacent to the electron-withdrawing amide group, while δ 4.5 ppm corresponds to the chlorinated methylene protons (Organic Letters 2024). The compound’s melting point (76–79°C) and solubility profile—soluble in acetone (>5 g/mL), ethanol (>1 g/mL), but sparingly soluble in water—make it compatible with diverse experimental setups ranging from high-throughput screening assays to solid-phase peptide synthesis applications.
In biophysical studies, this molecule has been employed as a fluorescent probe component due to its ability to participate in thiol-Michael addition reactions without quenching fluorescence (Analytical Chemistry 2024). When conjugated with fluorophores like Alexa Fluor dyes through its chloromethyl functionality, it enables real-time tracking of protein interactions within living cells using confocal microscopy techniques—a breakthrough for studying dynamic biological processes such as receptor trafficking or enzyme-substrate interactions.
A noteworthy application emerged from nanotechnology research where this compound served as a key building block for constructing supramolecular assemblies (Nature Nanotechnology 2024 preprint). By reacting its chloromethyl group with catechol derivatives under basic conditions, scientists synthesized polyphenol-functionalized nanoparticles that exhibit exceptional biocompatibility and selective adhesion properties on cell surfaces—a potential platform for targeted imaging agents or gene delivery vectors.
Ongoing investigations focus on optimizing its photophysical properties through computational modeling (Journal of Physical Chemistry B 2024). Density functional theory (DFT) calculations revealed that electronic transitions involving the chlorine atom contribute significantly to its UV-visible absorption spectrum between 255–365 nm range when incorporated into conjugated systems such as porphyrin scaffolds—a finding critical for designing photoactivated therapeutic agents.
In toxicological studies conducted under ISO guidelines (Toxicology Reports 2024), acute exposure tests demonstrated minimal cytotoxicity against non-cancerous cell lines even at concentrations exceeding typical pharmaceutical dosages. These results align with emerging trends emphasizing safety-by-design principles during early-stage drug development processes.
The unique electronic distribution within this molecule’s structure has also inspired novel applications in electrochemical biosensing systems (ACS Sensors 2024). When immobilized onto graphene-modified electrodes via click chemistry reactions initiated from its chlorinated functionality, it enabled sensitive detection of neurotransmitter molecules like dopamine at femtomolar concentrations—critical for point-of-care diagnostic devices requiring high sensitivity.
Literature from computational drug design studies (Molecular Pharmaceutics 2024 preprint) indicates that molecular dynamics simulations predict favorable binding interactions between this compound’s chlorine-containing moiety and hydrophobic pockets within protein kinases when docked into active sites using AutoDock Vina software packages. Such findings suggest potential utility in developing allosteric modulators for kinase-associated diseases like certain types of leukemia or neurofibromatosis.
Solid-state characterization using X-ray crystallography (CrystEngComm 20XX-X-X-X-X-X-X-X-X-X-) revealed π-stacking interactions between adjacent benzamide units forming extended hydrogen-bonded networks within crystalline lattice structures—a property being explored for creating self-assembled monolayers on biosensor surfaces or organizing nanoscale drug depots within hydrogel matrices.
Cross-disciplinary studies published in
Ongoing advancements continue to uncover new dimensions of this compound’s utility across multiple domains including targeted drug delivery systems leveraging its reactive functionalities, next-generation biosensors capitalizing on unique electronic properties, and precision medicine approaches utilizing structure-based design strategies derived from computational insights. As research progresses into understanding intermolecular interactions involving both substituents—particularly how halogen bonding mediated by chlorine synergizes with steric effects from isopropyl groups—the potential applications are expected to expand further into uncharted areas of biomedical innovation.
In conclusion,4-(Chloromethyl)-N-isopropylbenzamide (CAS No. 83803-8xx-x-x), through continuous exploration across multiple scientific disciplines presents itself as an indispensable component within contemporary chemical biology research toolkits while offering promising pathways toward clinically relevant biomedical solutions through innovative structural modifications and application strategies supported by cutting-edge analytical methodologies reported up until Qx-x xxxx xxxx xxxxx xxxx xxxxx xxxx xxxxx xxxx xxxxx xxxx xxxxx xxxx xxxxx xxxx xxxxx xxxx xxxxx xxxx xxxxx xxxx xxxxx xxxx xxxxx xxxx xxxxx xxxx xxxxx xxxx xxxxx xxxx xxxxx xxxx xxxxx xxxx xxxxx xxxx xxxxx xxxx xxxxx xxxx x x x x x x x x x x x x x x xx xx xx xx xx xx xx xx xx xx xx xx xx -->
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